![molecular formula C17H13ClFNO3S B2516766 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide CAS No. 852438-15-4](/img/structure/B2516766.png)
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'CFTR corrector' and is used for the treatment of cystic fibrosis.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide involves the binding of the compound to the CFTR protein. This binding helps to correct the misfolding of the CFTR protein, which is a common problem in cystic fibrosis patients. The corrected CFTR protein is then transported to the cell membrane, where it regulates the transport of ions across the membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide are primarily related to the correction of the CFTR protein. This correction leads to improved ion transport across cell membranes, which is essential for the proper functioning of various organs in the body. In cystic fibrosis patients, the correction of the CFTR protein can lead to improved lung function, reduced bacterial infections, and improved overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide in lab experiments is its ability to correct the CFTR protein. This makes it an essential tool for studying the effects of CFTR mutations and the development of cystic fibrosis. However, one of the limitations of using this compound is its potential toxicity, which can lead to cell death and other adverse effects.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide in scientific research. One of the main directions is the development of more potent and selective CFTR correctors. This could lead to improved treatment options for cystic fibrosis patients. Another direction is the use of this compound in the development of new drugs for other diseases that involve misfolded proteins, such as Alzheimer's disease and Parkinson's disease. Finally, the use of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide in combination with other drugs could lead to improved treatment options for cystic fibrosis and other diseases.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide involves several steps. The first step involves the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form N-(4-chlorophenyl)-2-fluorobenzamide. This intermediate is then reacted with thionyl chloride to form N-(4-chlorophenyl)-N-(2,3-dihydro-1,1-dioxo-3-thienyl) benzamide. Finally, this compound is reacted with hydrogen peroxide to form N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide is primarily used in scientific research for the treatment of cystic fibrosis. This compound acts as a 'CFTR corrector' and helps to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that regulates the transport of ions across cell membranes, and mutations in the CFTR gene lead to the development of cystic fibrosis.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-12-5-7-13(8-6-12)20(14-9-10-24(22,23)11-14)17(21)15-3-1-2-4-16(15)19/h1-10,14H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNJUCOZZUKLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-fluorobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.